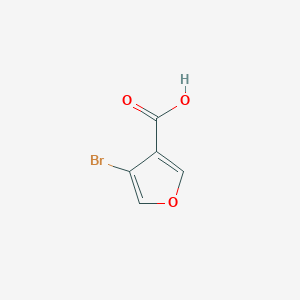

4-Bromofuran-3-carboxylic acid

Description

Significance of Furanic Scaffolds in Modern Chemical Synthesis

Furan-containing structures, known as furanic scaffolds, are pivotal building blocks in modern chemical synthesis. ijabbr.comnih.gov Their prevalence stems from their electron-rich aromatic nature, which allows for a variety of chemical transformations and interactions with biological targets. ijabbr.com The furan (B31954) nucleus is a common motif in numerous bioactive compounds and natural products, exhibiting a wide spectrum of pharmacological activities. ijabbr.comutripoli.edu.ly Researchers are drawn to furan derivatives for their potential in developing new drugs targeting a range of conditions, including infections, inflammation, and cancer. utripoli.edu.lyijabbr.com The versatility of the furan ring allows for the introduction of diverse functional groups, enabling the fine-tuning of a molecule's properties to enhance its efficacy and selectivity. ijabbr.comijabbr.com

Overview of Halogenated Furanocarboxylic Acids in Academic Research

The introduction of halogen atoms, such as bromine, to furanocarboxylic acids significantly influences their chemical reactivity and biological activity. Halogenation can alter the electron distribution within the furan ring, impacting its interaction with other molecules and biological receptors. In academic research, halogenated furanocarboxylic acids serve as versatile intermediates in organic synthesis. For instance, the bromine atom in compounds like 4-Bromofuran-3-carboxylic acid can be readily replaced or used as a handle for forming new carbon-carbon bonds, a crucial step in constructing more complex molecular architectures. Researchers have explored the use of brominated furan derivatives in the synthesis of novel compounds with potential applications in materials science and pharmaceuticals. mdpi.com

Isomeric Considerations and Positional Isomerism in Bromofuranocarboxylic Acid Studies

Isomerism, particularly positional isomerism, is a fundamental concept in the study of bromofuranocarboxylic acids. Positional isomers are compounds that share the same molecular formula but differ in the position of their substituent groups on the furan ring. scienceready.com.au These subtle structural differences can lead to significant variations in their physical, chemical, and biological properties. waters.com

Distinctions and Characterization of Positional Isomers

The specific placement of the bromine atom and the carboxylic acid group on the furan ring defines the distinct isomers of bromofuranocarboxylic acid. For example, this compound is a positional isomer of 5-bromofuran-2-carboxylic acid and 5-bromofuran-3-carboxylic acid. Each of these isomers possesses a unique set of properties.

The characterization and differentiation of these isomers are crucial for their application in research and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure of each isomer. For instance, the proton and carbon NMR spectra of each isomer will exhibit distinct chemical shifts and coupling patterns, providing a fingerprint for its specific substitution pattern.

Table 1: Positional Isomers of Bromofuranocarboxylic Acid

| Isomer Name | Position of Bromine | Position of Carboxylic Acid |

| 2-Bromofuran-3-carboxylic acid | 2 | 3 |

| 3-Bromofuran-2-carboxylic acid | 3 | 2 |

| 4-Bromofuran-2-carboxylic acid | 4 | 2 |

| 5-Bromofuran-2-carboxylic acid | 5 | 2 |

| 2-Bromofuran-4-carboxylic acid | 2 | 4 |

| This compound | 4 | 3 |

| 5-Bromofuran-3-carboxylic acid | 5 | 3 |

This table illustrates some of the possible positional isomers of bromofuranocarboxylic acid, highlighting the different arrangements of the bromine and carboxylic acid substituents on the furan ring.

Common Nomenclature and IUPAC Designations in Research Literature

In scientific literature, precise and unambiguous naming of chemical compounds is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds. libretexts.orgqmul.ac.uk For furan derivatives, the ring atoms are numbered starting from the oxygen atom as position 1.

According to IUPAC nomenclature, the name "this compound" clearly indicates a furan ring with a bromine atom at the 4th position and a carboxylic acid group at the 3rd position. When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is added to the name of the cyclic compound. libretexts.org

While IUPAC names provide a standardized system, common or trivial names are also sometimes used in the literature, which can occasionally lead to ambiguity. miracosta.edu Therefore, a clear understanding of both IUPAC and common nomenclature is essential for accurately interpreting and communicating chemical information.

Structure

3D Structure

Properties

IUPAC Name |

4-bromofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOKVRBZWMTUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques in Research on 4 Bromofuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Bromofuran-3-carboxylic acid, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two protons on the furan (B31954) ring and the single proton of the carboxylic acid group.

The acidic proton of the carboxyl group (–COOH) is anticipated to appear as a broad singlet in the downfield region, typically between 10.0 and 13.2 ppm. orgchemboulder.comlibretexts.org This significant downfield shift is due to deshielding and hydrogen bonding effects. libretexts.orglibretexts.org

The two protons on the furan ring (H-2 and H-5) will appear in the aromatic region. Based on data for the parent compound, 3-furoic acid, which shows signals at approximately 8.1 ppm (H-2), 7.4 ppm (H-5), and 6.7 ppm (H-4), we can predict the shifts for the 4-bromo substituted analogue. chemicalbook.com The bromine atom at the C-4 position will influence the electronic environment and thus the chemical shifts of the adjacent protons. The proton at the C-2 position is expected to be the most deshielded, appearing as a singlet or a narrow doublet. The proton at the C-5 position will also appear as a singlet or narrow doublet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display five signals, one for each of the unique carbon atoms in the molecule.

The carbon of the carboxyl group (–COOH) is expected to resonate in the range of 165 to 185 ppm, which is characteristic for carboxylic acids. pressbooks.puboregonstate.edu

The four carbons of the furan ring will have distinct chemical shifts. The carbon atom bonded to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other three furan carbons (C-2, C-3, and C-5) will have shifts determined by their position relative to the oxygen atom, the carboxylic acid group, and the bromine atom. Generally, carbons in furan rings appear between approximately 105 and 150 ppm.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.2 | Broad Singlet |

| H-2 | ~8.0 - 8.3 | Singlet / Narrow Doublet | |

| H-5 | ~7.4 - 7.7 | Singlet / Narrow Doublet | |

| ¹³C | -COOH | 165 - 185 | Singlet |

| C-2 | ~145 - 150 | Singlet | |

| C-5 | ~140 - 145 | Singlet | |

| C-3 | ~115 - 125 | Singlet | |

| C-4 | ~100 - 110 | Singlet |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns upon ionization.

The molecular weight of this compound is 190.98 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Two distinct peaks of nearly equal intensity will be observed: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺.

Key fragmentation pathways for carboxylic acids typically involve the loss of small, stable neutral molecules or radicals. For this compound, the following fragmentation patterns are expected:

Loss of a hydroxyl radical ([M-OH]⁺): Cleavage of the C-OH bond results in a prominent peak at m/z corresponding to the loss of 17 amu.

Loss of the carboxyl group ([M-COOH]⁺): This involves the cleavage of the bond between the furan ring and the carboxylic acid, leading to a peak corresponding to the loss of 45 amu.

Decarboxylation ([M-CO₂]⁺): Loss of carbon dioxide can occur, though it is often less common than the loss of the entire COOH group.

Loss of bromine atom ([M-Br]⁺): Cleavage of the C-Br bond would result in a fragment corresponding to furan-3-carboxylic acid.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 190/192 | [C₅H₃BrO₃]⁺ (Molecular Ion) | Characteristic M⁺ / M+2 pattern due to bromine isotopes. |

| 173/175 | [C₅H₂BrO₂]⁺ | Resulting from loss of -OH (17 amu). |

| 145/147 | [C₄H₂BrO]⁺ | Resulting from loss of -COOH (45 amu). |

| 111 | [C₅H₃O₃]⁺ | Resulting from loss of Br radical (79/81 amu). Fragment corresponds to the cation of 3-furoic acid. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the carboxylic acid group.

A very broad and strong absorption is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. vscht.czlibretexts.org

A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is anticipated between 1760 and 1690 cm⁻¹. libretexts.org Conjugation with the furan ring may lower this frequency to the lower end of the range, around 1710-1690 cm⁻¹. libretexts.org

The C-O stretching vibration is expected to produce a peak in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

A broad O-H out-of-plane bending vibration may be observed around 960-900 cm⁻¹. spectroscopyonline.com

Vibrations associated with the furan ring, such as C-H and C=C stretching, will also be present. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar O-H and C=O bonds give strong IR signals, the more symmetric vibrations of the furan ring are often more prominent in the Raman spectrum.

The C=C stretching vibrations of the furan ring are expected to be strong in the Raman spectrum, typically appearing in the 1400-1600 cm⁻¹ region.

The C-Br stretching vibration, which is often weak in the IR spectrum, should be observable in the lower frequency region of the Raman spectrum.

The symmetric stretching of the carbonyl group will also be Raman active.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Weak | Broad, Strong (IR) |

| C-H stretch (Furan) | ~3100 | ~3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1710 - 1690 | 1710 - 1690 | Strong (IR), Medium (Raman) |

| C=C stretch (Furan Ring) | ~1500 - 1600 | ~1500 - 1600 | Medium (IR), Strong (Raman) |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium | Strong (IR) |

| O-H bend (out-of-plane) | 960 - 900 | Weak/Not observed | Broad, Medium (IR) |

| C-Br stretch | ~500 - 600 | ~500 - 600 | Medium (Raman) |

Electronic Spectroscopy (e.g., UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. For this compound, the furan ring constitutes the primary chromophore.

Unconjugated carboxylic acids typically absorb around 210 nm, which is often not practically useful. libretexts.org The UV absorption of this compound will be primarily determined by the π → π* transitions within the furan ring. Furan itself exhibits absorption maxima around 200-220 nm. The presence of the bromine atom and the carboxylic acid group as substituents on the furan ring can cause a bathochromic (red) shift to longer wavelengths. Therefore, the main absorption peak (λmax) for this compound is expected to be observed in the range of 230-260 nm. The exact position and intensity (molar absorptivity, ε) of the absorption would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 4 Bromofuran 3 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses and molecular dynamics simulations for 4-bromofuran-3-carboxylic acid are not available in published research. Conformational analysis would reveal the most stable three-dimensional arrangements of the atoms, particularly concerning the orientation of the carboxylic acid group relative to the furan (B31954) ring. Molecular dynamics simulations could provide insights into the molecule's behavior and flexibility over time, which is crucial for understanding its interactions in different environments. Studies on other carboxylic acids have shown that the carboxyl group can exist in different conformations, such as syn and anti forms, and the surrounding environment can influence the preference for a particular conformation.

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

Without dedicated computational studies, the chemical reactivity of this compound can only be inferred from general chemical principles. Theoretical investigations would be necessary to predict sites of electrophilic and nucleophilic attack, the acidity of the carboxylic proton, and the potential pathways of various chemical reactions. Computational methods are frequently used to model reaction mechanisms and predict the stability of intermediates and transition states, providing a deeper understanding of chemical transformations.

Structure-Property Relationship (SPR) Studies Using Computational Approaches

There are no specific structure-property relationship (SPR) studies for this compound that utilize computational approaches. SPR studies aim to connect a molecule's structural features with its physical, chemical, and biological properties. For this compound, computational SPR studies could, for example, predict its lipophilicity, solubility, or potential biological activity based on its calculated electronic and structural parameters. Such studies are valuable in fields like medicinal chemistry and materials science for the rational design of new compounds with desired properties.

Applications of 4 Bromofuran 3 Carboxylic Acid As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems and Novel Molecular Scaffolds

The inherent reactivity of 4-bromofuran-3-carboxylic acid provides a foundation for the synthesis of a variety of intricate molecular frameworks. The furan (B31954) moiety can participate in cycloaddition reactions or undergo oxidative modifications, while the bromo and carboxyl groups offer handles for further functionalization and ring-forming reactions.

Synthesis of Dioxaspiro[5.5]undecane Frameworks

While direct synthesis of dioxaspiro[5.5]undecane frameworks from this compound has not been extensively documented, the oxidative activation of furan derivatives presents a plausible pathway to spiroacetal enol ethers, which are precursors to such spirocyclic systems nih.gov. This approach typically involves the activation of the furan ring via electron transfer, leading to site-selective cation formation. A tethered hydroxyl group can then intramolecularly trap this cation to form the spiroacetal core.

In a hypothetical application to a derivative of this compound, the carboxylic acid could be reduced to a primary alcohol, which is then tethered to the furan ring. Subsequent oxidative cyclization could potentially yield a dioxaspiro[5.5]undecane derivative. The bromine atom at the 4-position could be retained for further synthetic manipulations or could influence the regioselectivity of the cyclization.

| Reactant | Reagents and Conditions | Product | Potential Application |

| Furan with tethered hydroxyl group | Oxidative activation (e.g., electrochemical oxidation, chemical oxidants) | Spiroacetal enol ether | Precursor to Dioxaspiro[5.5]undecane frameworks |

Formation of Butenolides and Related Lactone Structures

The conversion of furan derivatives into butenolides is a well-established transformation in organic synthesis. Halogenated furans, in particular, can serve as precursors to these valuable lactone structures. For instance, various α-substituted butenolides can be prepared from 3-bromo-2-triisopropylsilyloxyfuran through a lithium-bromine exchange followed by reaction with electrophiles organic-chemistry.org.

In the context of this compound, the furan ring can be viewed as a latent butenolide. Oxidative cleavage of the furan ring is a common method to access butenolides and other 1,4-dicarbonyl compounds organicreactions.org. Furthermore, ruthenium(II)-catalyzed intramolecular cyclization of vinyl diazoesters derived from substituted furans provides a route to highly substituted butenolides nih.gov. It is conceivable that this compound could be elaborated into a suitable precursor for such a cyclization, where the bromine atom could be used for further diversification of the resulting butenolide.

| Starting Material | Key Transformation | Product |

| 3-Bromo-2-silyloxyfuran | Lithium-halogen exchange and electrophilic trapping | α-Substituted butenolides |

| Substituted Furan | Ru(II)-catalyzed cyclization | Polysubstituted butenolides nih.gov |

| Furan derivative | Oxidative ring cleavage | Butenolide or 1,4-dicarbonyl compound organicreactions.org |

Development of Polyfunctionalized Furan Derivatives

The bromine atom and the carboxylic acid group in this compound are ideal handles for introducing additional functionality onto the furan core. The bromine atom at the C4 position readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other organic fragments wikipedia.orgnih.gov. For example, Suzuki, Stille, and Sonogashira couplings are powerful tools for C-C bond formation at the site of the bromine atom.

The carboxylic acid at the C3 position can be converted into a range of other functional groups. For instance, it can be transformed into esters, amides, or acid chlorides, which can then undergo further reactions. Decarboxylative cross-coupling reactions offer another avenue for functionalization, where the carboxylic acid is replaced with a new substituent wikipedia.org. The combination of these transformations allows for the systematic and regioselective synthesis of a wide array of polysubstituted furans with diverse electronic and steric properties.

| Functional Group | Reaction Type | Introduced Moiety |

| Bromine (C4) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Aryl, vinyl, alkyl groups |

| Carboxylic Acid (C3) | Esterification, Amidation | Esters, amides |

| Carboxylic Acid (C3) | Decarboxylative coupling | Various organic fragments |

Precursors for Diverse Organic Intermediates in Multi-Step Syntheses

Due to its versatile reactivity, this compound serves as a valuable starting material for the synthesis of more complex intermediates in multi-step synthetic campaigns. The furan ring itself can act as a diene in Diels-Alder reactions, providing access to bicyclic adducts that can be further elaborated nih.govrsc.org. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the furan in such cycloadditions.

Furthermore, the oxidative degradation of the furan ring to a carboxylic acid is a known strategy where the furan acts as a masked carboxyl group osi.lv. This allows for the introduction of the furan moiety early in a synthesis, with its subsequent conversion to a carboxylic acid at a later stage. The bromine atom provides an additional site for modification throughout the synthetic sequence.

Role in Total Synthesis of Natural Products and Related Bioactive Molecules

The structural motifs accessible from this compound are found in a number of biologically active natural products. Consequently, this building block has potential applications in the total synthesis of these complex molecules and their analogues.

Illustrative Examples from the Literature (e.g., Analogues of Cacospongionolide B, Rosefuran, Salvinorin A)

Cacospongionolide B Analogues: While the natural product Cacospongionolide B contains a butenolide moiety, synthetic analogues have been prepared where the butenolide is replaced by a furan ring osi.lv. Although a direct synthesis from this compound is not reported, its ability to serve as a precursor to polyfunctionalized furans makes it a relevant starting material for the synthesis of such analogues. The core structure of these analogues could be constructed by coupling a suitable furan derivative with the decalin portion of the molecule.

Rosefuran: The synthesis of rosefuran, a fragrant monoterpenoid, has been achieved through a palladium-catalyzed cross-coupling reaction of the methyl ester of a brominated furan carboxylic acid wikipedia.org. Specifically, the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid has been utilized wikipedia.org. While this is a different isomer, the synthetic strategy highlights the utility of bromo-furan carboxylates in the synthesis of rosefuran and its derivatives. A similar approach starting from a derivative of this compound could potentially lead to novel isomers or analogues of rosefuran.

Salvinorin A: The potent hallucinogen Salvinorin A contains a furan ring as a key structural element. Retrosynthetic analyses of Salvinorin A often identify a substituted 3-furyl derivative as a crucial building block researchgate.netresearchgate.net. For instance, a late-stage stereoselective addition of a 3-titanium furan derivative to an aldehyde has been employed in its total synthesis nih.gov. Furthermore, synthetic efforts towards Salvinorin A have involved the preparation of furan-substituted analogues to probe its structure-activity relationship, often starting from brominated furan precursors for subsequent functionalization via cross-coupling reactions nih.gov. This compound, with its functional handles at the 3 and 4 positions, represents a viable starting point for the synthesis of the furan-containing fragment required for the total synthesis of Salvinorin A and its analogues.

| Natural Product / Analogue | Key Synthetic Strategy Involving a Furan Moiety | Potential Role of this compound |

| Cacospongionolide B Analogues | Synthesis of furan-containing analogues. osi.lv | Precursor to the functionalized furan core. |

| Rosefuran | Pd-catalyzed cross-coupling of a bromofuran carboxylate. wikipedia.org | Starting material for the synthesis of the furan ring. |

| Salvinorin A | Use of a 3-substituted furan as a key building block in total synthesis. researchgate.netresearchgate.netnih.gov | Precursor to the furan-containing fragment. |

Development of Advanced Materials with Tunable Properties from Bromofuranocarboxylic Acid Precursors

The strategic incorporation of bromofuranocarboxylic acid precursors has led to the development of a variety of advanced materials, including specialized polymers and metal-organic frameworks (MOFs). The properties of these materials can be systematically tuned by altering the synthetic conditions or by modifying the precursor itself.

Functional Polymers:

In polymer chemistry, furan-based compounds are recognized for their potential to create polymers with unique electronic and optical properties. While specific research on polymers derived exclusively from this compound is emerging, the principles of furan-based polymer synthesis can be applied. The carboxylic acid functionality allows for the formation of polyesters or polyamides through condensation reactions. The bromine atom on the furan ring can be utilized for cross-linking reactions or as a site for grafting other functional groups, thereby altering the polymer's mechanical, thermal, or electronic characteristics.

The inherent aromaticity of the furan ring contributes to the potential for creating conjugated polymers. Such polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the precursor would, in theory, allow for the tuning of the polymer's band gap and, consequently, its light-absorbing and emitting properties.

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Carboxylic acids are among the most common and effective ligands for MOF synthesis. The carboxylic acid group of a bromofuranocarboxylic acid can coordinate with metal ions to form the framework structure.

The choice of metal ion and the geometry of the organic ligand are crucial in determining the topology and pore size of the resulting MOF. The presence of the furan ring and the bromo group within the ligand can influence the framework's properties in several ways:

Pore Environment: The furan ring and the bromo substituent can modify the chemical environment within the pores of the MOF, which can be advantageous for applications in gas storage and separation, where selective interactions with guest molecules are desired.

Catalytic Activity: The functional groups on the organic linker can act as catalytic sites. The bromine atom could potentially be involved in catalytic cycles or serve as a handle for attaching other catalytically active moieties.

The table below summarizes the potential influence of the functional groups of a bromofuranocarboxylic acid precursor on the properties of the resulting advanced materials.

| Functional Group | Potential Influence on Material Properties |

| Furan Ring | - Provides structural rigidity and thermal stability.- Contributes to the electronic properties of conjugated polymers.- Influences the pore environment in MOFs. |

| Carboxylic Acid | - Acts as a primary site for polymerization (e.g., polyester (B1180765) formation).- Coordinates with metal ions to form MOFs.- Can be modified to introduce other functional groups. |

| Bromo Group | - Enables post-synthetic modification of the material.- Can be used for cross-linking in polymers.- May influence the catalytic activity of MOFs. |

It is important to note that while the foundational chemistry of furan-based compounds and carboxylic acids in materials science is well-established, the specific exploration of this compound as a precursor is a more nascent field. Future research is expected to provide more detailed insights into the synthesis and performance of advanced materials derived from this particular versatile building block.

Emerging Research Frontiers and Future Directions for 4 Bromofuran 3 Carboxylic Acid Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, environmentally benign, and economically viable synthetic routes to polysubstituted furans is a primary goal in modern organic chemistry. rsc.orgresearchgate.netresearchgate.net Future efforts for synthesizing 4-bromofuran-3-carboxylic acid and its analogs are expected to move beyond traditional multi-step sequences, which often involve harsh reagents and generate significant waste. The focus is shifting towards methodologies aligned with the principles of green chemistry.

Key emerging areas include:

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases, offers a green alternative to conventional chemical catalysis. mdpi.com Research into enzymatic pathways could lead to highly selective syntheses under mild conditions, minimizing the need for protecting groups and reducing energy consumption. nih.gov For instance, biocatalytic oxidation of furan (B31954) precursors derived from biomass is a promising route for producing furan carboxylic acids. acs.org

Continuous Flow Chemistry: Flow synthesis platforms provide enhanced safety, reproducibility, and scalability for hazardous reactions. nih.govchemistryviews.org The development of a continuous flow process for the synthesis of this compound could enable precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields and purity while minimizing risks associated with handling reagents like bromine. researchgate.netresearchgate.netbioengineer.org

Catalytic C-H Functionalization: Direct carboxylation of a C-H bond on a pre-brominated furan scaffold is a highly atom-economical strategy. Research into scalable C-H carboxylation, potentially using CO2 as a feedstock promoted by alkali carbonate salts, could provide a streamlined process for producing furan-2,5-dicarboxylic acid (FDCA) and could be adapted for other isomers. stanford.edu

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the 4-bromo-3-carboxy-furan skeleton from simple, readily available starting materials would significantly improve synthetic efficiency. mdpi.comdntb.gov.ua

| Methodology | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable feedstocks. | Lipase-catalyzed one-pot synthesis of tetrasubstituted furans has been demonstrated. mdpi.com Biocatalytic oxidation of HMF to FDCA is an established green route. acs.org |

| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., bromination), improved process control and scalability, higher reproducibility. | A robust continuous flow platform for the nitration of delicate furfural (B47365) has been developed, showcasing the potential for other sensitive furan functionalizations. researchgate.netresearchgate.net |

| C-H Carboxylation | High atom economy, direct functionalization without pre-activation, potential use of CO2. | Carbonate-promoted C-H carboxylation has been successfully applied to convert 2-furoate into furan-2,5-dicarboxylate (B1257723) on a mole scale. stanford.edu |

| Ru(II)-Catalyzed Cyclization | Access to densely functionalized furans from acyclic precursors like vinyl diazoesters. | This method has been reported for synthesizing tri- and tetrasubstituted furans. nih.gov |

Investigation of Underexplored Reactivity Pathways and Transformations

The dual functionality of this compound offers rich potential for complex molecular construction. The bromine atom serves as a handle for cross-coupling reactions, while the carboxylic acid and the furan ring itself possess distinct reactivity.

Future research directions will likely focus on:

Palladium-Catalyzed Cross-Coupling: While the reactivity of 2-bromofuran (B1272941) and 3-bromofuran (B129083) in reactions like Suzuki, Stille, and Sonogashira coupling is known, the specific influence of a C3-carboxylic acid group on the reactivity at the C4-bromo position needs systematic investigation. researchgate.netnih.govnih.govmdpi.com This includes exploring chemoselective couplings and developing catalyst systems that are tolerant of the acidic functionality.

Regioselective C-H Functionalization: The furan ring has multiple C-H bonds available for direct functionalization. Studies on related 3-substituted furans show that directing groups can control arylation at either the C2 or C5 position. acs.orgresearchgate.net Investigating the directing effect of the C3-carboxylic acid group in this compound will be crucial for developing sequential, site-selective functionalization strategies at the C2 and C5 positions.

Diels-Alder Reactions: Furan can act as a diene in Diels-Alder cycloadditions to form oxabicyclic products, which are valuable synthetic intermediates. acs.orgrsc.org Although electron-withdrawing groups like carboxylic acids typically reduce the reactivity of the furan diene, recent studies have shown that furoic acids can indeed participate in these reactions, opening a pathway for sustainable synthesis of complex cyclic compounds from biomass-derived precursors. rsc.orgnih.gov Exploring the Diels-Alder reactivity of this compound could unlock new synthetic routes.

Annulation Reactions: Rhodium(III)-catalyzed annulation reactions that proceed via C-H activation have been developed for synthesizing furans from α,β-unsaturated oximes and aldehydes. nih.gov Exploring the potential of this compound as a substrate in novel annulation strategies could lead to the construction of complex fused heterocyclic systems.

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry provides powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing new molecules and materials with desired properties. For this compound, future computational studies will be instrumental in accelerating research.

Key areas for computational exploration include:

Reactivity and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, such as Diels-Alder cycloadditions or C-H functionalization. rsc.orgresearchgate.net This allows for the prediction of reaction barriers, stereoselectivity (endo/exo), and regioselectivity, guiding experimental efforts toward the most promising pathways. acs.org

Mechanism Elucidation: Computational modeling can clarify complex reaction mechanisms, such as those in transition-metal-catalyzed cross-coupling and C-H activation cycles. Understanding the electronic effects of the bromo and carboxyl substituents on the stability of intermediates can help in optimizing catalyst and ligand design.

Materials Property Simulation: For applications in materials science, computational methods can predict the electronic and photophysical properties of polymers and oligomers derived from this compound. acs.org Reactive molecular dynamics (MD) simulations can also be used to model the behavior of furan-based resins during polymerization and pyrolysis, aiding in the development of new composite materials. stevens.edudpi-proceedings.com

Toxicity and Metabolism Prediction: Mathematical models can predict the likelihood of metabolic bioactivation of furan-containing compounds, a crucial step in early-stage drug discovery to flag potential toxicity issues. nih.gov Such models could be applied to derivatives of this compound to assess their suitability as pharmaceutical scaffolds.

Development of New Applications in Synthetic Organic Chemistry and Materials Science

The unique substitution pattern of this compound makes it an attractive building block for creating novel and functional molecules and materials.

Future applications are envisioned in:

Synthetic Organic Chemistry: As a polysubstituted scaffold, it can serve as a starting material for the total synthesis of complex natural products and bioactive molecules. The orthogonal reactivity of the bromo, carboxyl, and furan C-H positions allows for sequential and site-selective introduction of various functional groups. 3-Bromofuran, a related compound, is already used in the synthesis of pharmaceuticals for a range of diseases. wikipedia.org

Polymer and Materials Science: Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. gminsights.com 2,5-Furandicarboxylic acid (FDCA) is a key monomer for producing bio-based polyesters like PEF. acs.org this compound could be explored as a specialty monomer to introduce specific functionalities into furan-based polymers, such as polyesters and polyamides, potentially enhancing properties like flame retardancy, thermal stability, or chemical resistance. wikipedia.orgresearchgate.net

Organic Electronics: Furan-containing oligomers and polymers are being investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.netresearchgate.net The electron-rich nature of the furan ring, combined with the potential for extensive π-conjugation, makes these materials promising. This compound could serve as a precursor for synthesizing novel conjugated materials with tailored electronic properties. ntu.edu.sg

| Application Area | Potential Role of this compound | Supporting Research Context |

| Complex Molecule Synthesis | Versatile starting material with multiple, orthogonally reactive sites for building molecular complexity. | 3-Bromofuran is a known precursor in the synthesis of various drugs and natural products. wikipedia.org |

| Bio-based Polymers | Functional monomer to create specialty furanic polyesters or polyamides with tailored properties. | FDCA is a cornerstone monomer for commercial bio-based polymers like PEF. nih.govacs.org |

| Organic Electronics | Building block for novel π-conjugated oligofurans and polymers for use as semiconductors. | α-Oligofurans have shown promise as semiconductors with good charge mobility and solubility. rsc.orgresearchgate.net |

| Flame-Retardant Materials | Monomer for creating polymers with inherent flame retardancy due to bromine content and furan's char-forming ability. | Furan-based resins are known for good thermal stability and char formation. wikipedia.orgresearchgate.net |

Addressing Research Gaps in Isomeric Purity, Characterization, and Distinct Reactivity Profiles

Despite the growing interest in functionalized furans, several challenges remain that hinder their widespread application. Future research must address these gaps to fully exploit the potential of molecules like this compound.

Key research gaps and future directions include:

Isomeric Purity and Separation: The synthesis of polysubstituted furans often results in mixtures of regioisomers, which can be difficult to separate. nih.gov Developing highly regioselective synthetic methods that yield a single isomer of this compound is a critical research gap. Furthermore, new analytical techniques for the efficient separation and purification of furan isomers are needed.

Advanced Characterization: Unambiguous characterization of polysubstituted furans is essential. While standard techniques like NMR and mass spectrometry are used, complex substitution patterns can make definitive assignments challenging. Future work should involve advanced 2D NMR techniques and single-crystal X-ray diffraction to confirm the precise structure and connectivity of new derivatives.

Comparative Reactivity Studies: The electronic and steric environment of the furan ring is highly dependent on the position of its substituents. A significant research gap exists in the systematic, comparative study of the reactivity of different bromofuran carboxylic acid isomers. For example, understanding the difference in the C-H acidity at the C2 and C5 positions of this compound versus its 2-bromo-3-carboxylic acid isomer is crucial for predicting and controlling regioselectivity in C-H functionalization reactions. Similarly, comparing the cross-coupling reactivity of a C4-bromo substituent versus a C2-, C3-, or C5-bromo substituent would provide invaluable data for synthetic planning.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromofuran-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves bromination of furan-3-carboxylic acid derivatives followed by carboxylation. Continuous flow reactors improve reaction efficiency and yield (70–90%) by maintaining precise temperature and reagent stoichiometry . Purification employs recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Analytical techniques like HPLC and TLC are critical for monitoring intermediates .

Q. How is this compound structurally characterized in research settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms substitution patterns and regioselectivity. Mass spectrometry (ESI-TOF) verifies molecular weight ([M+H]+ at m/z 205.01). Infrared spectroscopy (IR) identifies carboxylic acid (-COOH) and bromine-related stretching frequencies .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage in amber vials under inert gas (argon or nitrogen) at −20°C prevents degradation. Regular stability testing via NMR and LC-MS is recommended to detect hydrolytic byproducts (e.g., debrominated derivatives) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 4-position enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base). Computational studies (DFT) reveal that the electron-withdrawing carboxylic acid group directs coupling to the brominated position, achieving >80% regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability, solvent effects). Meta-analysis of literature data, combined with standardized in vitro assays (e.g., MIC testing against S. aureus or MTT assays on HeLa cells), clarifies structure-activity relationships. Dose-response curves and toxicity controls (e.g., HEK293 cells) validate specificity .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2 or kinase enzymes). MD simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models correlate electronic parameters (Hammett σ) with inhibitory potency, prioritizing derivatives for synthesis .

Q. What crystallographic insights exist for this compound coordination complexes?

- Methodological Answer : Single-crystal X-ray diffraction reveals planar geometry and hydrogen-bonding networks in metal complexes (e.g., Cu(II) or Zn(II)). The carboxylic acid group acts as a bidentate ligand, while bromine participates in halogen bonding, influencing supramolecular assembly. Crystallographic data (CCDC entries) are critical for understanding catalytic or magnetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.